3-Methyl-2,5,8,11-tetraoxadodecane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2,5,8,11-tetraoxadodecane can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of ethylene oxide with methanol. The process is optimized to maximize yield and purity, often using advanced catalytic systems and separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,5,8,11-tetraoxadodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines are employed under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes and acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
3-Methyl-2,5,8,11-tetraoxadodecane has diverse applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and catalysis.
Biology: Employed in the preparation of biological samples and as a medium for biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of paints, coatings, and cleaning agents
Mechanism of Action
The mechanism of action of 3-Methyl-2,5,8,11-tetraoxadodecane involves its ability to solubilize various compounds, facilitating their interaction and reaction. It acts as a medium that enhances the reactivity and stability of reactants, thereby influencing the overall reaction pathways .
Comparison with Similar Compounds
Similar Compounds
Monoglyme: A simpler glycol ether with fewer ethylene oxide units.
Diglyme: Contains two ethylene oxide units, making it less complex than 3-Methyl-2,5,8,11-tetraoxadodecane.
Tetraglyme: Contains four ethylene oxide units, making it more complex.
Uniqueness
This compound is unique due to its specific balance of ethylene oxide units, which provides an optimal combination of solubility and reactivity. This makes it particularly useful in applications requiring a versatile solvent .
Properties
CAS No. |
66226-67-3 |
---|---|
Molecular Formula |
C9H20O4 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-methoxy-1-[2-(2-methoxyethoxy)ethoxy]propane |
InChI |
InChI=1S/C9H20O4/c1-9(11-3)8-13-7-6-12-5-4-10-2/h9H,4-8H2,1-3H3 |
InChI Key |
TUDJTXPEPIVJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOCCOC)OC |
Origin of Product |
United States |
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